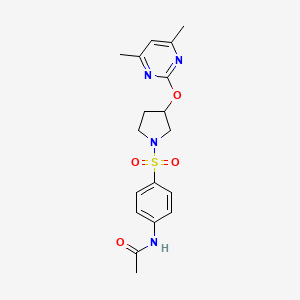
N-(4-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound known for its diverse range of applications in scientific research, medicine, and industry. This compound features a sulfonyl group, a pyrrolidine ring, and a dimethylpyrimidine moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide involves multiple steps. One common method starts with the synthesis of 4,6-dimethylpyrimidin-2-ol. This intermediate is then reacted with 1-bromopyrrolidine to introduce the pyrrolidine moiety. Subsequent sulfonylation with a sulfonyl chloride derivative forms the sulfonyl pyrrolidine intermediate, which is finally coupled with 4-acetamidophenyl derivative to yield the target compound.
Industrial Production Methods: Industrial production of this compound typically utilizes large-scale organic synthesis techniques. Key steps include the preparation of intermediates in bulk, rigorous purification processes to ensure the purity of each intermediate, and optimized reaction conditions to maximize yield and efficiency. Automation and continuous flow processes are often employed to increase production scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions: N-(4-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions including:
Oxidation: : The sulfonyl group can be further oxidized under specific conditions to form sulfonic acids or sulfonate esters.
Reduction: : Reductive cleavage of the sulfonyl group can yield the corresponding thiol derivative.
Substitution: : The compound can participate in nucleophilic substitution reactions due to the electrophilic nature of the sulfonyl group.
Oxidation: : Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: : Reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution: : Nucleophiles like amines, alcohols, or thiols under basic or neutral conditions.
Major Products:
Scientific Research Applications
N-(4-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide has been extensively studied in various fields:
Chemistry: : Utilized as a model compound to study sulfonyl group reactivity and pyrimidine ring interactions.
Biology: : Employed in the development of enzyme inhibitors and as a probe for studying biological pathways.
Medicine: : Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in disease states.
Industry: : Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes, receptors, and nucleic acids. Its sulfonyl group can form strong hydrogen bonds or ionic interactions, while the pyrrolidine ring provides structural stability and specificity. The dimethylpyrimidine moiety enhances binding affinity and selectivity for particular biological targets, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
N-(4-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide can be compared with compounds such as:
N-(4-((3-((2,4-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide: : Similar structure but with a different pyrimidine substitution pattern, affecting its reactivity and biological activity.
N-(4-((3-((4,6-dimethylpyrimidin-2-yl)oxy)morpholin-1-yl)sulfonyl)phenyl)acetamide: : Incorporates a morpholine ring instead of pyrrolidine, which can alter its pharmacokinetic properties and target specificity.
N-(4-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)propionamide: : A variant with a propionamide group, which may influence its solubility and metabolic stability.
By comparing these compounds, researchers can identify unique structural features and optimize the chemical and biological properties for specific applications.
Properties
IUPAC Name |
N-[4-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-12-10-13(2)20-18(19-12)26-16-8-9-22(11-16)27(24,25)17-6-4-15(5-7-17)21-14(3)23/h4-7,10,16H,8-9,11H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZFSLRXUZMRFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2611873.png)
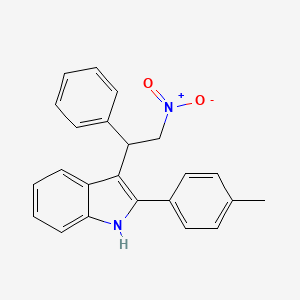
![2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide](/img/new.no-structure.jpg)

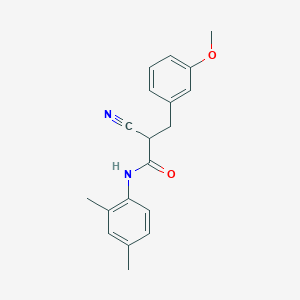
![N-Methyl-N-[2-[[1-(4-methylbenzoyl)piperidin-4-yl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2611882.png)
![4-((2,6-dimethylmorpholino)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2611884.png)
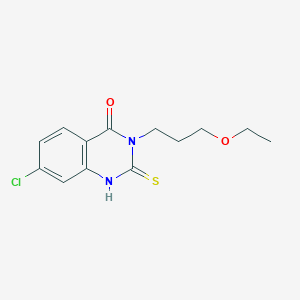
![1-benzoyl-5-{7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinolin-8-yl}-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B2611889.png)
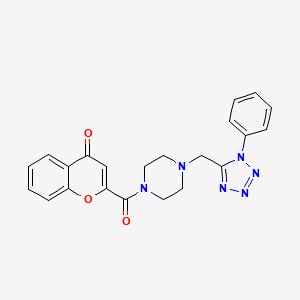
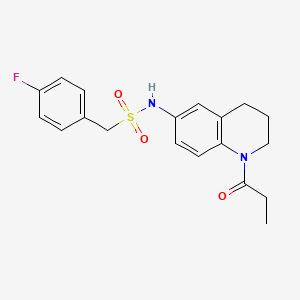
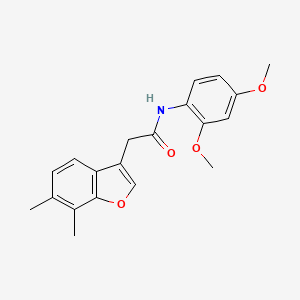
![1-[4-(2-Methoxy-phenyl)-4H-[1,2,4]triazol-3-ylmethyl]-piperazine](/img/structure/B2611895.png)
![5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2611896.png)
